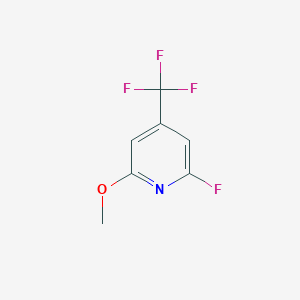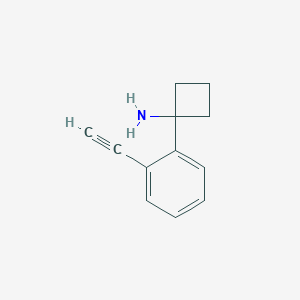
1-(2-Ethynylphenyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethynylphenyl)cyclobutanamine is an organic compound characterized by a cyclobutane ring attached to an amine group and a phenyl ring substituted with an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of more robust catalysts and reagents .
化学反应分析
Types of Reactions: 1-(2-Ethynylphenyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to convert the amine to a more reactive intermediate.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or cyclobutanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(2-Ethynylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and nanotechnology.
作用机制
The mechanism of action of 1-(2-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 1-(2-Methoxyphenyl)cyclobutanamine
- 1-(2-Chlorophenyl)cyclobutanamine
- 1-(2-Bromophenyl)cyclobutanamine
Comparison: 1-(2-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-(2-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-6-3-4-7-11(10)12(13)8-5-9-12/h1,3-4,6-7H,5,8-9,13H2 |
InChI 键 |
SPNKVQFFHPIQKG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1C2(CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


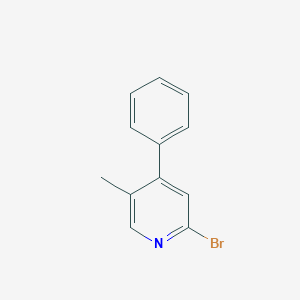
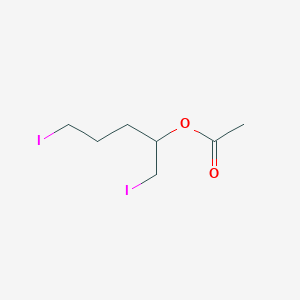
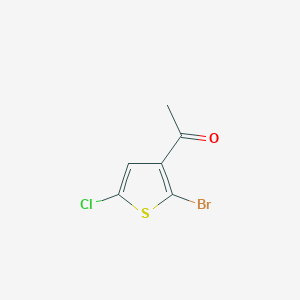

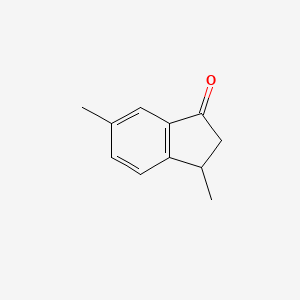
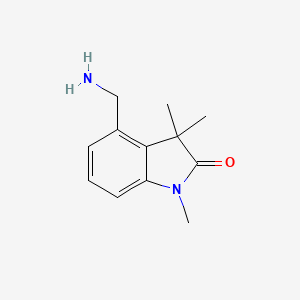


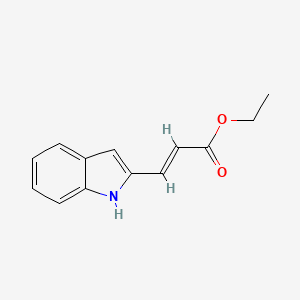
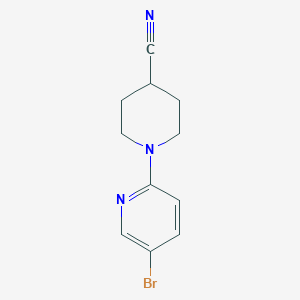
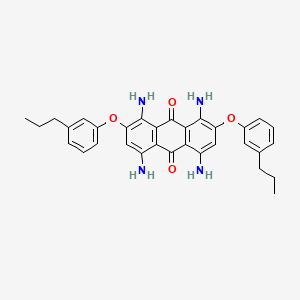
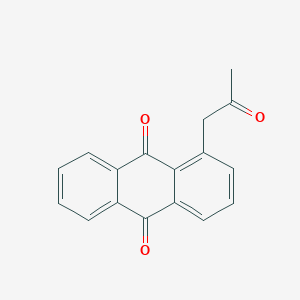
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
